3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol
Overview
Description
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol is a useful research compound. Its molecular formula is C20H25FO2 and its molecular weight is 316.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mesomorphic Properties
- Fluorinated liquid crystals derived from 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol show notable mesomorphic properties. Such compounds exhibit enhanced chiral smectic C and smectic A behaviors due to the effects of fluorination. This highlights their potential application in areas like advanced display technologies and optical devices (Liu & Nohira, 1996).
Liquid Crystalline Polymers
- In the field of liquid crystalline polymers, this compound plays a crucial role. The synthesis and polymerization of such compounds result in materials with distinct phase behaviors and transition temperatures, offering valuable insights for the development of new polymeric materials with tailored properties (Perce & Oda, 1995).
Chemical Reactions and Derivatives
- Research has explored various chemical reactions involving compounds like this compound. These include Claisen rearrangements and other sigmatropic rearrangements, expanding the understanding of chemical reactivity and synthesis of fluorinated organic compounds (Tranel & Haufe, 2004).
Optical and Electro-Optical Properties
- The incorporation of fluorine into benzene ring compounds like this compound affects their electro-optical and optical properties. This is significant for the development of new materials for optoelectronic applications, where control over such properties is crucial (Fouzai et al., 2018).
Thermal Behavior in Liquid Crystals
- The thermal behavior of liquid crystals containing this compound is a subject of interest. Understanding the thermal properties of such materials is essential for their application in temperature-sensitive liquid crystal devices (Godlewska, 1997).
Properties
IUPAC Name |
4-(3-fluoro-4-octoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO2/c1-2-3-4-5-6-7-14-23-20-13-10-17(15-19(20)21)16-8-11-18(22)12-9-16/h8-13,15,22H,2-7,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFIDVDCZCPDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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